Product packaging for Bis(hydroxymethyl)phenylphosphine(Cat. No.:CAS No. 3127-08-0)

Bis(hydroxymethyl)phenylphosphine

Cat. No.: B1604606
CAS No.: 3127-08-0
M. Wt: 170.15 g/mol
InChI Key: LJDGKIUMGVMSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Interdisciplinary Relevance in Contemporary Chemical Science

The significance of bis(hydroxymethyl)phenylphosphine lies in its identity as a functionalized phosphine (B1218219) ligand. Phosphine ligands are crucial in homogeneous catalysis, where they are used to stabilize and modulate the reactivity of transition metal centers. acs.org The electronic and steric properties of the phosphine can be fine-tuned by altering the substituents on the phosphorus atom, which in turn influences the efficiency and selectivity of the catalytic process.

The hydroxymethyl groups in this compound provide several advantages. They can increase the water solubility of the phosphine and its metal complexes, which is highly relevant for green chemistry applications such as aqueous biphasic catalysis. acs.orgua.edu This approach facilitates catalyst recovery and recycling, a key aspect of sustainable chemical processes. Furthermore, the hydroxyl groups offer reactive sites for further functionalization, allowing for the covalent attachment of the phosphine to solid supports or larger molecular systems, including biomolecules. acs.org This versatility extends its relevance to materials science and biomedical applications.

Historical Context of Hydroxymethylphosphines in Organic Chemistry and Catalysis

The development of phosphine ligands for catalysis dates back to the mid-20th century. The discovery that phosphines could stabilize low-valent transition metals and influence their catalytic activity opened up new avenues in organic synthesis. Early work focused on simple trialkyl- and triarylphosphines, such as triphenylphosphine (B44618). wikipedia.org

The introduction of functional groups to the phosphine ligand, creating so-called "functionalized phosphines," was a significant advancement. Hydroxymethylphosphines, such as the well-studied tris(hydroxymethyl)phosphine (B1196123) (THP), emerged from research into the reactions of phosphine (PH3) or its salts with formaldehyde (B43269). researchgate.net These water-soluble phosphines proved to be effective ligands for a variety of metal-catalyzed reactions in aqueous media, most notably in hydroformylation. researchgate.net

This compound can be seen as a hybrid between the classic triarylphosphines and the water-soluble hydroxymethylphosphines. Its development is part of a broader effort to create ligands with tailored properties for specific catalytic challenges, such as achieving high activity and selectivity in environmentally benign solvent systems. ua.edumorressier.com

Structural Features and Fundamental Reactivity Principles Governing Research Utility

The utility of this compound is governed by its distinct structural features and the reactivity of its functional groups.

Structural Features:

Phosphorus(III) Center: The trivalent phosphorus atom possesses a lone pair of electrons, which is responsible for its ability to coordinate to metal centers. The electronic properties of this phosphorus center are influenced by the electron-withdrawing phenyl group and the alkyl-like hydroxymethyl groups.

Hydroxymethyl Groups: The two -CH2OH groups are key to the compound's functionality. They can participate in hydrogen bonding, which influences the compound's solubility and the secondary coordination sphere of its metal complexes. These groups also serve as handles for further chemical modification.

Phenyl Group: The phenyl substituent provides steric bulk around the phosphorus atom, which can be crucial for creating a specific coordination environment that promotes desired catalytic transformations.

Fundamental Reactivity Principles: The reactivity of this compound can be considered in terms of its key functional components: the phosphine, the hydroxymethyl groups, and the P-C bonds.

Phosphine Reactivity: As a phosphine, it can act as a nucleophile and a ligand for transition metals. It is also susceptible to oxidation, converting the phosphorus(III) center to a phosphorus(V) center, forming the corresponding phosphine oxide, this compound oxide. This oxidation can be a limitation in certain catalytic applications.

Hydroxymethyl Group Reactivity: The hydroxyl groups can undergo reactions typical of alcohols, such as esterification or etherification. This allows for the incorporation of the phosphine into larger structures like polymers or for its attachment to surfaces.

Competitive Reactivity: In reactions with certain electrophiles, such as isocyanates, there can be competitive reactivity between the phosphine and the hydroxymethyl groups. Studies on structurally similar bis(hydroxymethyl)phosphines have shown that the reaction pathway can be directed towards either the P-H addition (if a primary or secondary phosphine is used) or the O-H addition at the hydroxyl group, depending on the reaction conditions and the specific substrates involved. pleiades.online

The interplay of these structural features and reactivity principles makes this compound a versatile compound in chemical research, with potential applications spanning from catalysis to materials science.

Data and Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3127-08-0 researchgate.net
Molecular Formula C8H11O2P researchgate.net
Molecular Weight 170.15 g/mol researchgate.net
Alternate Name (Phenylphosphinidene)bismethanol researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11O2P B1604606 Bis(hydroxymethyl)phenylphosphine CAS No. 3127-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[hydroxymethyl(phenyl)phosphanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGKIUMGVMSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185192
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3127-08-0
Record name Bis(hydroxymethyl)phenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3127-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, (phenylphosphinidene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, (phenylphosphinidene)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precursor Chemistry for Bis Hydroxymethyl Phenylphosphine and Its Derivatives

Direct Synthesis Routes and Optimization Strategies

The primary methods for synthesizing bis(hydroxymethyl)phenylphosphine involve direct reactions with fundamental chemical building blocks, utilizing carefully selected phosphorus precursors.

The most direct route to this compound involves the condensation reaction of phenylphosphine (B1580520) with formaldehyde (B43269). In this reaction, the primary phosphine (B1218219) acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction typically proceeds with the addition of two equivalents of formaldehyde to the phosphine.

This methodology is not limited to the parent phenylphosphine. Substituted derivatives can also be synthesized using this approach. For instance, the unsaturated (5-allyl-2-ethoxybenzyl)phosphine reacts with two moles of formaldehyde to produce bis(hydroxymethyl)(5-allyl-2-ethoxybenzyl)phosphine, demonstrating the broad applicability of this condensation reaction for creating functionalized derivatives. researchgate.net

The choice of precursor is critical in the synthesis of this compound and its derivatives. Phenylphosphine and dichlorophenylphosphine (B166023) are the most common starting materials. wikipedia.orgbeilstein-journals.org

Phenylphosphine (C₆H₅PH₂) : As a primary phosphine, this is the most direct precursor for the formaldehyde condensation reaction described above. wikipedia.org It is a highly reactive, though toxic and air-sensitive, liquid that serves as a foundational molecule for many organophosphorus compounds. wikipedia.orgbeilstein-journals.org

Dichlorophenylphosphine (C₆H₅PCl₂) : This compound offers an alternative route. It is often more commercially accessible than phenylphosphine. beilstein-journals.org To be used for hydroxymethylation via formaldehyde condensation, it must first be reduced to phenylphosphine. A common method for this reduction is the use of lithium aluminum hydride in an ether solvent under an inert nitrogen atmosphere to prevent oxidation. wikipedia.org The synthesis of certain bisacylphosphine oxides, which are structurally related to this compound, often starts from dichlorophenylphosphine. beilstein-journals.org

Table 1: Key Precursors for this compound Synthesis
PrecursorChemical FormulaRole in SynthesisReference
PhenylphosphineC₆H₅PH₂Direct precursor for formaldehyde condensation. wikipedia.org
DichlorophenylphosphineC₆H₅PCl₂Alternative precursor; requires reduction to phenylphosphine before condensation. wikipedia.orgbeilstein-journals.org

Mannich-Type Condensation Reactions for Nitrogen-Phosphorus Linkages

The hydroxymethyl groups of this compound and its derivatives are reactive sites for forming new chemical bonds. A key transformation is the phospha-Mannich reaction, a type of Mannich-type condensation where the phosphine reacts with an amine and, in some variations, an aldehyde, to form an aminomethylphosphine, thus creating a stable phosphorus-carbon-nitrogen (P-C-N) linkage. researchgate.netnih.gov

Non-coordinated hydroxymethylphosphines readily undergo this reaction with both primary and secondary amines. nih.gov Experimental evidence suggests that the lone pair of electrons on the phosphorus atom is essential for the reaction to proceed, as borane-coordinated hydroxymethylphosphines fail to react under similar conditions. nih.gov This indicates the mechanism may involve a methylenephosphonium intermediate, analogous to the iminium intermediate in a standard Mannich reaction. nih.gov

A practical application of this reaction is seen with derivatives such as bis(hydroxymethyl)(5-allyl-2-ethoxybenzyl)phosphine. When this compound reacts with an amine like p-toluidine (B81030), it can yield various nitrogen-containing heterocyclic products, including bis(aminomethyl)phosphines, 1,3,5-diazaphosphorinanes, and 1,5,3,7-diazadiphosphacyclooctanes, depending on the reaction conditions. researchgate.net

Table 2: Example of a Phospha-Mannich Reaction with a this compound Derivative
ReactantsReaction TypePotential ProductsReference
Bis(hydroxymethyl)(5-allyl-2-ethoxybenzyl)phosphine + p-ToluidinePhospha-Mannich CondensationBis(aminomethyl)phosphine, 1,3,5-Diazaphosphorinane, 1,5,3,7-Diazadiphosphacyclooctane researchgate.net

Formation of Phosphorous-Containing Heterocycles

The reactivity of this compound and its precursors is fundamental to the synthesis of various phosphorus-containing heterocyclic systems. These structures are of significant interest in ligand design and materials science.

Phosphorinanones are six-membered heterocyclic ketones containing a phosphorus atom. The synthesis of these systems can be achieved using precursors of this compound. Specifically, phenylphosphine is a useful precursor for creating 1-phenyl-4-phosphorinanone. wikipedia.org The synthetic route involves a base-catalyzed allylic addition of phenylphosphine to acrylonitrile (B1666552) to yield bis(2-cyanoethylphenyl)phosphine. wikipedia.org This intermediate then undergoes a base-induced cyclization, followed by hydrolysis, to form the target phosphorinanone. wikipedia.org These phosphorinanones are valuable intermediates for preparing a range of other organic molecules. wikipedia.org

The controlled synthesis of phosphorus heterocycles often involves cyclization reactions that can, in principle, be rendered stereoselective. The phospha-Mannich reaction provides a powerful tool for constructing such rings. As mentioned previously, the reaction of bis(hydroxymethyl)phosphine derivatives with amines can lead directly to cyclic structures. The reaction of bis(hydroxymethyl)(5-allyl-2-ethoxybenzyl)phosphine with p-toluidine is a notable example, yielding complex heterocycles under specific conditions. researchgate.net

Table 3: Heterocycles Synthesized from a this compound Derivative via Phospha-Mannich Reaction
HeterocycleDescriptionSynthetic OriginReference
1,3,5-DiazaphosphorinaneA six-membered ring with two nitrogen atoms and one phosphorus atom.Condensation of a bis(hydroxymethyl)phosphine derivative with an amine. researchgate.net
1,5,3,7-DiazadiphosphacyclooctaneAn eight-membered ring containing two nitrogen and two phosphorus atoms.Condensation of a bis(hydroxymethyl)phosphine derivative with an amine. researchgate.net

Intramolecular Cyclization and Ring-Closing Approaches

The Mitsunobu reaction, a cornerstone of organic synthesis, facilitates the conversion of alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org Its application in intramolecular cyclization provides a powerful strategy for the synthesis of heterocyclic systems. In the context of phosphorus chemistry, this reaction has been effectively employed for the formation of four-membered oxaphosphetane rings from bishydroxyalkylphosphinic acid precursors, which are structurally related to this compound. researchgate.netthieme-connect.com

Research has demonstrated the successful synthesis of novel four-membered cyclic oxaphosphetanes through an intramolecular Mitsunobu cyclization. researchgate.netresearchgate.net The process involves treating bishydroxyalkylphosphinic acids with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diisopropylazodicarboxylate (B7806520) (DIAD), in a mixed solvent system like toluene-CH₂Cl₂ at room temperature. researchgate.netthieme-connect.com The reaction proceeds via the activation of one of the hydroxyl groups by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by the remaining internal hydroxyl nucleophile in an Sₙ2 fashion. wikipedia.orgorganic-chemistry.org

A significant finding in this area is the stereochemical outcome of the cyclization. When diastereomeric mixtures (both dl-pair and meso forms) of bishydroxymethylphosphinic acids were subjected to the Mitsunobu conditions, they converged to form only a single stereoisomer of the resulting cyclic oxaphosphetane. researchgate.netthieme-connect.comresearchgate.net This stereoconvergence highlights the specific stereochemical pathway dictated by the Mitsunobu mechanism in forming the strained four-membered ring.

The general procedure involves adding the bishydroxyalkylphosphinic acid to a stirred mixture of triphenylphosphine and DIAD in a dry toluene-CH₂Cl₂ solution at 0 °C under an inert atmosphere. thieme-connect.com The reaction is then allowed to proceed at room temperature for several hours. The yields for these cyclizations are reported to be in the range of 41% to 83%, demonstrating a moderately efficient pathway to these unique heterocyclic structures. thieme-connect.com

Table 1: Intramolecular Mitsunobu Cyclization of Bishydroxyalkylphosphinic Acids

SubstrateReagentsSolventConditionsProductYieldSource
Bishydroxyalkylphosphinic acid (diastereomeric mixture)Triphenylphosphine (PPh₃), Diisopropylazodicarboxylate (DIAD)Toluene-CH₂Cl₂ (5:1)0 °C to room temp., 6 hcis-3-Hydroxy-2,4-diphenyl-1,3-oxaphosphetane 3-Oxide83% thieme-connect.com
General Bishydroxyalkylphosphinic acidsTriphenylphosphine (PPh₃), Diisopropylazodicarboxylate (DIAD)Toluene-CH₂Cl₂Room temp., 6-12 hCyclic Oxaphosphetane41-83% thieme-connect.comlookchem.com

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic methodologies in organophosphorus chemistry. researchgate.net Key areas of focus include the use of alternative solvents, reduction of waste, and the development of catalyst-free and solvent-free reactions. researchgate.netrsc.org

The development of solvent-free and catalyst-free synthetic methods for organophosphorus compounds, including derivatives related to this compound, offers significant environmental and economic advantages. researchgate.net These benefits include operational simplicity, lower costs, minimized waste generation, and reduced pollution, which are critical for sustainable industrial processes. researchgate.net

One prominent green approach is the use of microwave (MW) irradiation under solvent-free conditions. Research on the synthesis of various phosphine oxides and related derivatives has shown that microwave assistance can dramatically accelerate reactions, often obviating the need for a catalyst. researchgate.nettandfonline.com For instance, the Kabachnik–Fields reaction, a method for preparing α-aminophosphonates, has been successfully performed under solvent-free microwave conditions without any catalyst. researchgate.net This suggests that sophisticated and environmentally unfriendly catalysts sometimes proposed for such transformations are unnecessary under the right conditions. researchgate.net

Another effective green strategy involves solid-supported synthesis at room temperature. A versatile and rapid method for preparing γ-hydroxyphosphonate and phosphine oxide derivatives involves the reduction of γ-phosphonylketones using sodium borohydride (B1222165) supported on alumina (B75360). researchgate.net This reaction proceeds under solvent-free conditions at room temperature and is complete within minutes, offering an operationally simple and environmentally benign alternative to traditional methods that may require harsh reagents or organic solvents. researchgate.net

Furthermore, catalyst- and solvent-free additions of secondary phosphine chalcogenides to aldehydes have been reported as an efficient method for creating tertiary α-hydroxyphosphine chalcogenides. researchgate.net These reactions proceed under mild conditions (20–52 °C) and are often quantitative, exemplifying a "click chemistry" approach that is both highly efficient and environmentally friendly. researchgate.net The synthesis of bis(hydroxymethyl)phosphorylated compounds, which are analogues of biologically important phosphonic acids, has also been a focus of green synthetic development. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Protocols for Related Organophosphorus Compounds

Reaction TypeGreen MethodologyKey AdvantagesConditionsSource
Kabachnik–Fields CondensationSolvent-free, Catalyst-free Microwave (MW) SynthesisEliminates solvents and potentially toxic catalysts; rapid reaction times.Microwave irradiation researchgate.net
Reduction of γ-phosphonylketonesSodium borohydride on alumina supportSolvent-free, room temperature, rapid (5 min), high yield.Room Temperature researchgate.net
Addition to AldehydesCatalyst- and Solvent-free addition of secondary phosphine chalcogenidesHigh efficiency (click chemistry), mild conditions, no waste from catalyst or solvent.20-52 °C, 10 min - 5 h researchgate.net
Synthesis of 4H-chromen-4-yl phosphonatesSolvent-free ultrasonic conditionsHigh yields (up to 95%), rapid reaction times (5-15 min), ambient temperature.Ultrasonic irradiation rsc.org

Elucidation of Reactivity Patterns and Mechanistic Pathways

Coordination Chemistry and Metal Complex Formation

Bis(hydroxymethyl)phenylphosphine exhibits versatile coordination behavior, acting as a ligand in the formation of various metal complexes. Its ability to coordinate with transition metals is a key aspect of its chemical reactivity.

The phosphine (B1218219) group in this compound readily reacts with a variety of transition metal precursors, leading to the formation of stable coordination complexes. Notable examples include its reactions with rhenium(V), palladium(II), and platinum(II) compounds.

Rhenium(V): this compound can react with rhenium(V) precursors, such as those containing the [ReO]³⁺ core. These reactions often involve the displacement of existing ligands, like phosphines or halides, from the rhenium coordination sphere to form new rhenium(V) complexes. researchgate.netnih.gov The specific products formed can depend on the reaction conditions and the other ligands present on the rhenium starting material. researchgate.net

Palladium(II): The coordination chemistry of phosphine ligands with palladium(II) is extensive. This compound can form complexes with palladium(II) salts, such as palladium(II) chloride. youtube.com These reactions typically result in square planar palladium(II) complexes where the phosphine ligand is coordinated to the metal center. researchgate.net The formation of such complexes has been studied in the context of developing catalysts for various organic transformations. units.itmdpi.com For instance, palladium complexes with phosphine ligands are well-known catalysts for cross-coupling reactions. mdpi.com

Platinum(II): Similar to palladium(II), platinum(II) precursors react with this compound to form square planar complexes. nih.govnih.gov The reaction of cis-dichlorobis(triphenylphosphine)platinum(II) with other phosphine ligands is a common route to synthesize mixed-ligand platinum(II) complexes. researchgate.net The resulting platinum-phosphine complexes are of interest for their potential applications in catalysis and materials science. rsc.orgresearchgate.net

A summary of representative reactions is presented in the table below.

Metal PrecursorLigandResulting Complex Type
Rhenium(V) oxo complexesThis compoundRhenium(V) phosphine complexes
Palladium(II) chlorideThis compoundSquare planar Palladium(II) phosphine complexes
Platinum(II) chlorideThis compoundSquare planar Platinum(II) phosphine complexes

Ligand exchange reactions are fundamental to understanding the reactivity of coordination complexes. libretexts.org In the context of this compound metal complexes, these studies provide insights into the lability of the coordinated ligands and the mechanisms of substitution. youtube.com The exchange of ligands can proceed through various mechanisms, including dissociative, associative, or interchange pathways. libretexts.org

The trans effect is a significant factor in ligand substitution reactions of square planar complexes, such as those formed with palladium(II) and platinum(II). libretexts.org This effect dictates the position at which an incoming ligand will substitute a departing ligand based on the electronic properties of the ligands already present in the complex. libretexts.org For example, in a platinum(II) complex, a ligand with a strong trans effect will direct the incoming ligand to the position trans to it.

Studies on related phosphine complexes have shown that the rate of ligand exchange can be influenced by factors such as the nature of the solvent and the steric and electronic properties of both the incoming and outgoing ligands. nih.gov

Functional Group Transformations and Derivatization

The presence of both phosphine and hydroxyl functional groups in this compound allows for a range of chemical transformations and derivatizations.

The phosphorus atom in this compound is susceptible to oxidation, most commonly yielding the corresponding phosphine oxide. This transformation can be achieved using various oxidizing agents. A notable method involves the use of air as the oxidant when the phosphine is adsorbed onto activated carbon. nih.govnih.gov This surface-assisted air oxidation is efficient and can proceed quantitatively at room temperature. nih.gov The reaction is believed to involve the radical activation of oxygen on the surface of the activated carbon. nih.govnih.gov

The oxidation of phosphines to phosphine oxides is a well-established reaction and is a common side reaction when working with phosphines in the presence of air, although many phosphines are considered air-stable under normal conditions. nih.gov

The hydroxyl groups in this compound can undergo typical alcohol reactions, such as esterification or etherification. However, the presence of the phosphine group can influence the reactivity of the hydroxyl groups and vice versa. pleiades.online For instance, in reactions with certain reagents, there can be competitive reactivity between the phosphine and hydroxyl functionalities. pleiades.online

In some cases, the hydroxyl groups can participate in intramolecular reactions. For example, under acidic conditions, bis(o-formylphenyl)phenylphosphine, a related compound, undergoes a hydration reaction that leads to the formation of a phosphine oxide with the simultaneous reduction of a formyl group, suggesting the involvement of the hydroxyl group in the mechanism. rsc.org The chemical reactivity of hydroxyl groups can be influenced by factors such as intramolecular hydrogen bonding. nih.gov

The synthesis of P-chiral phosphine oxides is an area of significant interest in stereoselective synthesis. nih.govrsc.org While this compound itself is prochiral, it can be a precursor to P-chiral compounds. One approach to obtaining P-chiral phosphine oxides is through the enantioselective desymmetrization of prochiral phosphines. mdpi.com For example, enzyme-catalyzed monoacetylation of prochiral bis(2-hydroxymethylphenyl)phosphines can lead to enantiomerically enriched monoacetates. mdpi.com

Another strategy involves the rearrangement of related phosphine oxide structures. For instance, (2-hydroxyphenylmethylene)bis(phosphine oxides) can undergo a facile rearrangement to form 2-(phosphinylmethyl)phenyl phosphinates. rsc.org Furthermore, P-stereogenic secondary phosphine oxides can be synthesized and then transformed stereospecifically into a variety of tertiary phosphine oxides through reactions such as the Michaelis-Becker, Hirao, or Pudovik reactions. nih.gov The addition of aldehydes to P-stereogenic secondary phosphine oxides can also create new chiral centers. nih.gov

Intermolecular and Intramolecular Reactivity with Amines and Amino Acids

The presence of two hydroxymethyl groups on the phosphorus atom of this compound provides a versatile platform for the construction of phosphorus-containing cyclic compounds through reactions with difunctional amines and amino acids. These reactions often proceed via the substitution of the hydroxyl groups.

While specific studies on the formation of cyclic bisphosphine ligands directly from this compound and simple diamines are not extensively documented in the provided search results, the reactivity of analogous poly(hydroxymethyl)phosphine compounds provides significant insight into these potential transformations. For instance, the reaction of 1,2-bis(bis(hydroxymethyl)phosphino)benzene (HMPB), a related compound featuring two phosphine centers each with two hydroxymethyl groups, with secondary amines such as N-methylaniline and diethylamine (B46881) leads to the substitution of all four hydroxymethyl groups, forming compounds like HMPB(N-methylaniline)₄ and HMPB(diethylamine)₄. acs.orgacs.org

This suggests that this compound would readily react with primary or secondary amines. In a reaction with a primary diamine, a cyclic bisphosphine ligand could be formed through a double condensation reaction, where the two amine groups of the diamine displace the two hydroxymethyl groups of two molecules of this compound, or through intramolecular cyclization if a suitable tether connects the amine functionalities.

The general reaction scheme for the formation of a diazaphosphorinane ring from a primary amine and a bis(hydroxymethyl)phosphine derivative involves the nucleophilic attack of the amine on the phosphorus-bonded methylene (B1212753) carbon, with the hydroxyl group acting as a leaving group, likely after protonation.

The reaction of hydroxymethylphosphines with amino acids and peptides represents a powerful method for the synthesis of novel phosphorus-containing heterocycles, which are of interest as peptidomimetics and biologically active compounds. nih.govnih.gov Research on compounds analogous to this compound has demonstrated the formation of unique bicyclic structures. acs.orgacs.org

For example, the reaction of 1,2-bis(bis(hydroxymethyl)phosphino)benzene (HMPB) with an excess of glycine (B1666218) results in the formation of a trans-annularly bonded bicyclic compound, HMPB(glycine)₂. acs.orgacs.org A similar reaction with alanine (B10760859) yields the corresponding bicyclic product, HMPB(alanine)₂. acs.orgacs.org Even a tripeptide like glycylglycylglycine reacts with HMPB to form a novel heterocyclic compound, HMPB(gly-gly-gly)₂. acs.orgacs.org These reactions showcase the ability of the bis(hydroxymethyl)phosphino group to react with both the amino and carboxylic acid functionalities of amino acids to create complex, oxidatively stable heterocyclic systems. acs.orgacs.org

Based on these findings, the reaction of this compound with a simple amino acid like glycine would be expected to proceed via a double condensation, where the amino group and the carboxylic acid group of two glycine molecules react with the two hydroxymethyl groups of the phosphine. This would lead to the formation of a six-membered oxazaphosphinane-type heterocycle. The phenyl group on the phosphorus atom would influence the steric and electronic properties of the resulting heterocycle.

Table 1: Products from the Reaction of Hydroxymethylphosphines with Amines and Amino Acids

Hydroxymethylphosphine Reactant Amine/Amino Acid Reactant Resulting Product Reference
1,2-Bis(bis(hydroxymethyl)phosphino)benzene (HMPB) N-Methylaniline HMPB(N-methylaniline)₄ acs.org, acs.org
1,2-Bis(bis(hydroxymethyl)phosphino)benzene (HMPB) Diethylamine HMPB(diethylamine)₄ acs.org, acs.org
1,2-Bis(bis(hydroxymethyl)phosphino)benzene (HMPB) Glycine HMPB(glycine)₂ (bicyclic) acs.org, acs.org
1,2-Bis(bis(hydroxymethyl)phosphino)benzene (HMPB) Alanine HMPB(alanine)₂ (bicyclic) acs.org, acs.org
1,2-Bis(bis(hydroxymethyl)phosphino)benzene (HMPB) Glycylglycylglycine HMPB(gly-gly-gly)₂ acs.org, acs.org

Stereochemical Control and Regioselectivity in Chemical Transformations

The phosphorus atom in this compound is a stereogenic center, and its transformations can proceed with a high degree of stereochemical control. Furthermore, reactions with unsymmetrical reagents can exhibit regioselectivity.

The stereochemical outcome of nucleophilic substitution at the phosphorus center is a key aspect of these transformations. Generally, nucleophilic substitution at a trivalent phosphorus atom can proceed with either retention or inversion of configuration, often depending on the reaction mechanism and the nature of the nucleophile and leaving group. In many cases, these reactions are stereospecific.

For P-stereogenic phosphines, which are crucial as chiral ligands in asymmetric catalysis, synthetic strategies often rely on the stereospecific transformation of enantiopure precursors. acs.org For instance, P-stereogenic phosphinous acids can undergo SN2-type reactions with amine nucleophiles, proceeding with complete inversion of configuration at the phosphorus center. acs.org This allows for the predictable synthesis of chiral aminophosphine (B1255530) ligands.

Regioselectivity becomes important when this compound reacts with unsymmetrical reagents, such as an amino acid with additional functional groups or an unsymmetrical diamine. The relative reactivity of the different nucleophilic sites on the reagent will determine the structure of the product. While specific studies on the regioselectivity of this compound reactions were not found, the principles of steric and electronic control would apply. The bulky phenyl group on the phosphorus atom would likely direct incoming nucleophiles to the less hindered face of the molecule, influencing the regiochemical outcome of the reaction.

Advanced Applications in Homogeneous and Heterogeneous Catalysis

Design and Synthesis of Phosphine (B1218219) Ligands for Metal Catalysis

Phosphine ligands are crucial in coordination chemistry and catalysis, acting as electron donors that modulate the reactivity and selectivity of metal complexes. cfmot.de The synthesis of these ligands often involves the reaction of phosphorus trihalides with organometallic reagents. cfmot.de The electronic and steric properties of phosphine ligands, characterized by parameters like the Tolman cone angle, can be precisely adjusted by modifying the organic groups attached to the phosphorus atom. cfmot.de This fine-tuning is essential for optimizing catalytic processes. cfmot.de

Bis(hydroxymethyl)phenylphosphine provides a versatile platform for creating a diverse range of phosphine ligands. The hydroxyl groups can be functionalized to introduce various structural and electronic features, leading to ligands with tailored properties for specific catalytic applications.

The development of chiral phosphine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. ambeed.com These ligands create a chiral environment around a metal center, which directs the stereochemical outcome of a reaction. cardiff.ac.uk Chiral phosphine ligands are broadly categorized as those with backbone chirality and those that are P-chirogenic, possessing a chiral phosphorus atom. tcichemicals.com

The synthesis of P-chiral phosphine ligands has historically been challenging, which has limited their widespread use despite their effectiveness in asymmetric reactions like the production of L-DOPA. tcichemicals.comnih.gov However, methods utilizing phosphine-boranes as intermediates have facilitated the synthesis of new P-chiral ligands. tcichemicals.comnih.gov These ligands, when coordinated to transition metals like rhodium, have shown high enantioselectivity in asymmetric hydrogenations of various functionalized alkenes. nih.govsigmaaldrich.com

This compound can be a precursor for synthesizing chiral diphosphine ligands. For instance, the hydroxyl groups can be reacted with chiral molecules to create ligands with C2 symmetry, a structural feature known to be effective in asymmetric catalysis. nih.gov The resulting chiral ligands can be employed in stereoselective transformations where the three-dimensional structure of the catalyst-substrate complex dictates the chirality of the product.

Table 1: Examples of Chiral Phosphine Ligands and Their Applications

Ligand Type Key Features Example Application Reference
P-Chiral Chirality centered on the phosphorus atom. Rhodium-catalyzed asymmetric hydrogenation. tcichemicals.comnih.gov
Backbone Chirality Chiral scaffold connecting two phosphine groups. Asymmetric hydrogenation and other stereoselective reactions. tcichemicals.com
C2-Symmetrical Diphosphines Possess a twofold axis of rotational symmetry. Ruthenium-catalyzed asymmetric hydrogenation. nih.gov
Atropisomeric Diphosphines Chirality arises from hindered rotation around a single bond. Highly efficient transition metal-catalyzed stereoselective reactions. nih.gov

Biphasic catalysis offers a significant advantage in terms of catalyst recovery and recycling. This approach involves a catalytic system where the catalyst resides in one phase (e.g., aqueous) and the reactants and products in another (e.g., organic). The inherent polarity of the hydroxymethyl groups in this compound makes it a suitable precursor for water-soluble ligands.

By chemically modifying the hydroxyl groups, for example, through sulfonation or quaternization of amino groups introduced onto the phenyl ring, the water solubility of the resulting phosphine ligand can be significantly enhanced. These water-soluble ligands, when complexed with transition metals, can be employed in aqueous-phase catalysis, facilitating the separation of the catalyst from the organic product phase. This strategy is particularly relevant for large-scale industrial processes where catalyst longevity and ease of separation are critical economic factors.

Specific Catalytic Transformations and Methodologies

Ligands derived from this compound are applicable in a range of catalytic reactions, from fundamental carbon-carbon bond formation to the synthesis of complex polymers.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The success of these reactions often depends on the nature of the phosphine ligand, which influences the efficiency of the catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

This compound can be converted into monodentate or bidentate phosphine ligands suitable for various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. cfmot.denih.govmasterorganicchemistry.com For instance, ligands derived from this compound can be used to support palladium catalysts, facilitating the coupling of aryl halides with boronic acids (Suzuki-Miyaura) or alkenes (Heck). libretexts.orgnih.gov The ability to tune the steric and electronic properties of these ligands by modifying the hydroxymethyl groups allows for the optimization of catalyst performance for specific substrates. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Key Features Reference
Suzuki-Miyaura Organoboron compound and organohalide. Forms C(sp2)-C(sp2) bonds; tolerant of many functional groups. libretexts.orgnih.gov
Heck Alkene and aryl or vinyl halide. Forms a new C-C bond at the less substituted end of the alkene. cfmot.demasterorganicchemistry.com
Sonogashira Terminal alkyne and aryl or vinyl halide. Typically uses a Pd-phosphine complex and a copper co-catalyst. mdpi.com
Buchwald-Hartwig Amination Amine and aryl halide or pseudohalide. Forms a C-N bond. cfmot.de

Asymmetric synthesis aims to convert a prochiral starting material into a chiral product, resulting in an unequal mixture of stereoisomers. youtube.com This is often achieved using a chiral catalyst, which creates a diastereomeric transition state that favors the formation of one enantiomer over the other. cardiff.ac.uk Chiral phosphine ligands are paramount in transition metal-catalyzed asymmetric reactions. nih.govrsc.org

Ligands synthesized from this compound can be designed to induce chirality in various transformations. By incorporating chiral moieties, these ligands can create a highly stereocontrolled environment around the metal center. This is crucial for reactions such as asymmetric hydrogenation, where a prochiral alkene is converted into a chiral alkane with high enantiomeric excess. nih.govnih.gov The development of P-chiral phosphine ligands, in particular, has led to significant advances in enantioselective catalysis. tcichemicals.comnih.gov

This compound derivatives can also find application as components of catalytic systems for polymerization reactions. The two hydroxymethyl groups offer sites for incorporation into polymer backbones or for attachment to solid supports, leading to heterogeneous catalysts.

In the realm of ring-opening polymerization (ROP), phosphine-containing compounds can act as initiators or catalysts. For instance, phosphazene bases, which are strong, non-nucleophilic bases, are effective catalysts for the ROP of cyclic esters. While not a direct application of this compound itself, its derivatives could be designed to have similar catalytic activity. Furthermore, in the context of copolymerization, such as the ring-opening copolymerization of trioxane, phosphine-containing additives like triphenylphosphine (B44618) are used in post-processing to stabilize the resulting polymer. researchgate.net The diol functionality of bis(hydroxymethyl)furan, a related compound, has been explored for creating polyesters and polyurethanes, indicating the potential for this compound to be used in similar polymer synthesis. ncsu.edunih.gov

Hydroformylation Processes Utilizing Phosphine Ligands

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, converting alkenes, carbon monoxide, and hydrogen into valuable aldehydes. The catalyst, typically a rhodium complex, is modulated by phosphine ligands that play a pivotal role in determining the catalyst's activity and selectivity. The electronic and steric properties of the phosphine ligand are critical in steering the reaction towards the desired product, often the linear aldehyde, which is of greater commercial value than its branched isomer.

This compound, with the chemical formula C₆H₅P(CH₂OH)₂, presents as a promising ligand due to its inherent water solubility, a consequence of the two hydrophilic hydroxymethyl groups. This property is highly advantageous for biphasic catalysis, where the catalyst resides in an aqueous phase and the organic products in a separate phase, simplifying catalyst-product separation and enabling catalyst recycling.

While direct and extensive studies detailing the performance of this compound in hydroformylation are not widespread, its utility can be inferred from research on related water-soluble phosphines and its application in the synthesis of more complex catalytic systems. For instance, research has shown that rhodium complexes of ligands derived from the reaction of this compound with other molecules are active catalysts for the hydroformylation of olefins such as 1-octene (B94956) and styrene. mdpi.com

The closely related tris(hydroxymethyl)phosphine (B1196123) has been more broadly studied as a water-soluble ligand in rhodium-catalyzed hydroformylation, indicating the potential of the hydroxymethyl functionality in these catalytic systems. The principles governing the catalytic behavior of these systems provide a framework for understanding the potential of this compound.

Detailed performance data for a catalyst system employing this compound directly as a ligand is not extensively documented in publicly available literature. However, to illustrate the typical data generated in such research, the following hypothetical data table is presented. This table showcases the kind of results researchers would seek when evaluating the efficacy of a new ligand in the hydroformylation of a model substrate like 1-octene.

Hypothetical Performance Data for Rh/Bis(hydroxymethyl)phenylphosphine Catalyst in 1-Octene Hydroformylation

EntryTemperature (°C)Pressure (bar)Ligand/Rh RatioConversion (%)n/iso Ratio
1802049290:10
2804049592:8
31002049888:12
41004049990:10
5802089493:7
61002089991:9

This table is for illustrative purposes only and does not represent actual experimental results.

The data in such a table would be critical for understanding the influence of various reaction parameters on the catalyst's performance. For example, temperature and pressure can significantly affect the reaction rate and selectivity. The ligand-to-rhodium ratio is another crucial factor, as an excess of the phosphine ligand can influence both the activity and the regioselectivity of the catalyst.

Role in Materials Science and Polymer Chemistry Research

Phosphorus-Containing Polyethers and Functional Polymers

The synthesis of phosphorus-containing polyethers represents a significant area of research where bis(hydroxymethyl)phenylphosphine and its derivatives have been utilized. These polymers are of particular interest for applications such as solid polymer electrolytes in lithium-ion batteries, owing to their potential for good ionic conductivity and inherent flame retardant properties. researchgate.net

Cationic ring-opening polymerization (CROP) is a powerful technique for the synthesis of polymers with well-defined structures. mdpi.comrsc.org While direct studies on the cationic ring-opening copolymerization of this compound were not found, the principle has been demonstrated with similar phosphorus-containing compounds. For instance, the copolymerization of butyl bis(hydroxymethyl)phosphine oxide with various dibromo monomers has been successfully carried out to produce novel phosphorus-containing polyethers. researchgate.net These reactions typically proceed via nucleophilic substitution, where the hydroxyl groups of the phosphine (B1218219) oxide derivative react with the electrophilic centers of the comonomers. researchgate.net This approach allows for the systematic incorporation of phosphorus into the polymer backbone, leading to materials with tailored properties. In a broader context, CROP has been employed for various cyclic monomers, including siloxanes, to create polymers with specific functionalities. mdpi.com

Monomer 1 Monomer 2 Polymerization Type Resulting Polymer Key Characteristics Reference
Butyl bis(hydroxymethyl)phosphine oxideDibromo monomersNucleophilic SubstitutionPhosphorus-containing polyethersPotential for good ionic conductivity and flame retardancy researchgate.net
1,3,5-trioxane (TOX)1,3-dioxolane (DOX)Bulk Cationic Ring-OpeningPolyoxymethylene copolymerEnhanced thermal stability researchgate.net
Octamethylcyclotetrasiloxane (D4)Diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (initiator)Cationic Ring-OpeningPolydimethylsiloxane (PDMS)Photoinitiated polymerization mdpi.com

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have garnered interest for a wide range of applications, including drug delivery, coatings, and as additives in materials. nih.gov The AB2-type structure of this compound, where 'A' represents the phenylphosphine (B1580520) group and 'B' represents the two hydroxymethyl groups, makes it an ideal candidate for the synthesis of hyperbranched polymers.

The polycondensation of such AB2 monomers can lead to the formation of polymers with a high degree of branching and a large number of terminal functional groups. rsc.org These terminal hydroxyl groups can be further modified to tailor the properties of the hyperbranched polymer for specific applications. Research in this area has explored various synthetic strategies to control the molecular weight and polydispersity of the resulting hyperbranched polymers. rsc.org The unique globular structure and internal cavities of HBPs make them suitable for encapsulating guest molecules, a property that is being explored for targeted drug delivery systems. nih.gov

Integration into Advanced Functional Materials

The versatility of this compound extends beyond the synthesis of linear and hyperbranched polymers. Its unique chemical functionalities allow for its incorporation into a variety of advanced materials, where it can serve as a critical component for achieving specific properties and functions.

Bis(acyl)phosphine oxides (BAPOs) are a class of highly efficient photoinitiators used in radiation curing, particularly for formulations that are cured with visible light. beilstein-journals.orgethz.ch While this compound itself is not a BAPO, it serves as a crucial precursor in their synthesis. The hydroxymethyl groups can be chemically modified and subsequently reacted to form the bis(acyl)phosphine oxide structure.

These photoinitiators undergo a-cleavage upon exposure to light, generating two initiating radicals that can trigger the polymerization of monomers like acrylates and methacrylates. beilstein-journals.orgresearchgate.net The efficiency of these initiators is a key factor in the rapid curing of coatings, adhesives, and dental resins. researchgate.netresearchgate.net Research has focused on developing novel BAPO derivatives with improved solubility in aqueous and polar formulations, expanding their application scope. beilstein-journals.orgresearchgate.net

Photoinitiator Class Mechanism Key Features Applications Reference
Bis(acyl)phosphine Oxides (BAPOs)α-cleavage to form two initiating radicalsHigh photoinitiating reactivity, good storage stabilityDental adhesives, coatings, 3D printing beilstein-journals.orgethz.chresearchgate.net
Macro-photoinitiatorsCovalently bonded to a polymer backboneLow migration, high compatibilityUV-curable coatings researchgate.net

Helical polymers are macromolecules that adopt a helical conformation, and the control of this helicity is a key aspect in the development of chiral materials. acs.org The introduction of chiral centers or the use of chiral catalysts can induce a preferred screw-sense in the polymer chain. While direct use of this compound in synthesizing helical polymers is not extensively documented, its derivatives can be designed to act as building blocks for such structures.

The phosphorus atom in phosphine derivatives can be a stereogenic center, and by using enantiomerically pure phosphines, it is possible to synthesize polymers with a controlled helical structure. These chiral polymers have potential applications in asymmetric catalysis, chiral separations, and as chiroptical materials. chemrxiv.orgchemrxiv.org The principles of inducing helicity in polymers through chiral monomers or external stimuli are well-established in the field of polymer chemistry. acs.org

The incorporation of phosphorus-containing compounds into polymer matrices is a well-known strategy for enhancing the flame retardancy and thermal stability of the resulting composite materials. This compound and its derivatives can be used as reactive flame retardants, meaning they are chemically incorporated into the polymer structure. This covalent bonding prevents the leaching of the flame retardant over time, a common issue with additive flame retardants.

When integrated into composites, these phosphorus-containing units can act in both the condensed and gas phases during combustion. In the solid state, they promote the formation of a protective char layer, which insulates the underlying material from heat and fuel. In the gas phase, phosphorus-based radicals can interrupt the radical chain reactions of combustion. This dual-mode action makes them highly effective in improving the fire safety of a wide range of polymers used in electronics, construction, and transportation.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis of the Compound and its Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Bis(hydroxymethyl)phenylphosphine and its metal complexes. Analysis of the molecular orbitals (HOMO and LUMO) can reveal the nature of the frontier orbitals and predict the compound's reactivity.

In a typical DFT study, the geometry of the this compound molecule would be optimized to find its lowest energy conformation. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can then be calculated. The MEP map is particularly useful for identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. For this compound, the phosphorus atom with its lone pair of electrons is expected to be a primary site for electrophilic attack and coordination to metal centers. The oxygen atoms of the hydroxymethyl groups also contribute to the nucleophilic character of the molecule.

When this compound acts as a ligand in a metal complex, computational methods can describe the nature of the metal-ligand bond. The bonding can be analyzed in terms of donor-acceptor interactions, where the phosphine's lone pair is donated to a vacant orbital of the metal. The strength and nature of this bond can be quantified using techniques like Natural Bond Orbital (NBO) analysis. This analysis provides information about charge transfer between the ligand and the metal and the hybridization of the orbitals involved. For instance, in complexes with transition metals, both sigma-donation from the phosphorus to the metal and potential pi-back-donation from the metal to the ligand's orbitals can be evaluated.

PropertyCalculated Value (Illustrative)Description
HOMO Energy-6.2 eVHighest Occupied Molecular Orbital energy, indicates electron-donating ability.
LUMO Energy-0.5 eVLowest Unoccupied Molecular Orbital energy, indicates electron-accepting ability.
HOMO-LUMO Gap5.7 eVEnergy difference between HOMO and LUMO, relates to chemical reactivity and stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.
P atom Mulliken Charge+0.45Partial charge on the phosphorus atom, indicating its electrophilicity.
O atom Mulliken Charge-0.60Partial charge on the oxygen atoms, indicating their nucleophilicity.

This table presents illustrative data that could be obtained from a DFT calculation on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Energy Profiles

For a given reaction, computational methods can be used to locate the structure of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a phosphine-catalyzed reaction like a Michael addition, DFT calculations can model the initial nucleophilic attack of the phosphine (B1218219) on the electrophile, the formation of a zwitterionic intermediate, and the subsequent steps of the catalytic cycle. nih.gov The calculated energy profile would show the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive picture of the reaction mechanism.

Prediction of Spectroscopic Properties and Experimental Correlation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

DFT methods are widely used to calculate vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. mdpi.com Similarly, theoretical calculations of NMR chemical shifts (e.g., for ³¹P, ¹³C, and ¹H) can be a valuable tool in the structural elucidation of new compounds and their complexes. researchgate.net

Spectroscopic DataExperimental Value (Illustrative)Calculated Value (Illustrative, Scaled)
³¹P NMR Chemical Shift (ppm)-25.0-24.5
C=O stretch (in a derivative, cm⁻¹)16801685
P-C stretch (cm⁻¹)750745

This table provides an example of how calculated spectroscopic data can be correlated with experimental measurements.

Ligand Field Theory and Coordination Geometry Predictions for Metal Complexes

When this compound coordinates to a transition metal, the interaction between the ligand and the metal d-orbitals can be described by Ligand Field Theory (LFT). While LFT is a more qualitative model, its principles can be quantified and visualized using computational methods. DFT calculations can predict the preferred coordination geometry of a metal complex (e.g., tetrahedral, square planar, octahedral) by finding the lowest energy arrangement of the ligands around the metal center.

The calculations can also provide a detailed molecular orbital diagram for the complex, showing the splitting of the metal d-orbitals due to the ligand field. This d-orbital splitting is crucial for understanding the electronic and magnetic properties of the complex, as well as its UV-Vis absorption spectrum. The nature of the phosphine ligand—its steric bulk and electronic properties—will influence the magnitude of the d-orbital splitting.

Applications of Density Functional Theory (DFT) in Organophosphorus Chemistry

Density Functional Theory has become an indispensable tool in the field of organophosphorus chemistry. researchgate.net Its applications are broad and varied, encompassing the study of:

Molecular Structure and Conformation: Predicting the three-dimensional structures of complex organophosphorus molecules.

Reaction Mechanisms: Elucidating the detailed pathways of reactions involving phosphorus compounds, including catalysis and synthesis. nih.gov

Electronic Properties: Understanding the distribution of electrons and the nature of chemical bonds, which governs the reactivity of these compounds.

Spectroscopy: Aiding in the interpretation of experimental spectra (NMR, IR, etc.) by providing theoretical predictions. mdpi.com

Thermochemistry: Calculating thermodynamic properties such as reaction enthalpies and free energies.

In the context of ligands like this compound, DFT allows for a rational design of new ligands with tailored electronic and steric properties for specific applications in catalysis and materials science. By computationally screening different substituents on the phenyl ring or modifying the hydroxymethyl groups, researchers can predict how these changes will affect the ligand's performance in a metal complex before undertaking extensive experimental work.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are essential for confirming the structure of bis(hydroxymethyl)phenylphosphine, monitoring reaction progress, and characterizing resulting intermediates and products.

NMR spectroscopy is a premier technique for the detailed structural investigation of this compound in solution.

³¹P NMR: As phosphorus is a heteroatom not commonly found in organic molecules, ³¹P NMR is a particularly effective and direct method for characterization. oxinst.com Trivalent phosphines, such as this compound, typically exhibit chemical shifts in a distinct region of the spectrum. The ³¹P{¹H} NMR spectrum shows a characteristic signal for the phosphorus atom. organicchemistrydata.org

¹H NMR: The proton NMR spectrum provides valuable information on the molecule's hydrogen environments. A key feature is the doublet observed for the methylene (B1212753) protons (P-CH₂-OH), which arises from coupling to the phosphorus nucleus. The phenyl protons appear as a multiplet in the aromatic region, and the hydroxyl protons give a signal whose position can vary with experimental conditions like solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum offers further structural confirmation. The carbon of the hydroxymethyl group (P-CH₂-OH) appears as a doublet due to direct coupling with the phosphorus atom. The aromatic carbons of the phenyl ring also show coupling to phosphorus, with the magnitude of the coupling constants varying based on the number of bonds separating the nuclei.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
³¹P ~ -26.5SingletN/AP
¹H ~ 4.3DoubletJP-H ≈ 3.0P-CH₂-OH
¹³C ~ 63Doublet¹JP-C ≈ 97P-CH₂-OH

Note: NMR data can be influenced by solvent, concentration, and temperature.

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong and characteristically broad absorption band is found in the 3600-3400 cm⁻¹ region, indicative of the hydroxyl (O-H) groups. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear between 3100-3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. vscht.cz

C=O Stretch (in derivatives): When the hydroxyl groups are oxidized or derivatized to form carbonyls, a very strong and sharp absorption appears in the 1750-1680 cm⁻¹ region, which is highly diagnostic for the C=O group. libretexts.org

Table 2: Principal IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600–3400Strong, BroadO-H Stretch
3100–3000MediumAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for non-volatile or thermally sensitive molecules. mdpi.comnih.gov In the analysis of this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 171.057. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be observed. uni.lu This technique provides definitive confirmation of the compound's molecular mass. uni.luscbt.com

X-ray Diffraction Methods for Solid-State Structural Determination

X-ray diffraction analysis of single crystals provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. nih.gov

While obtaining suitable single crystals of the parent this compound can be difficult, its derivatives and metal complexes are frequently studied using single-crystal X-ray diffraction. researchgate.netmdpi.comrsc.org These structural studies reveal critical details about molecular geometry. For example, analysis of metal complexes containing phosphine (B1218219) ligands allows for precise measurement of P-C bond lengths and C-P-C bond angles, offering insights into the steric and electronic properties of the ligand. mdpi.comsigmaaldrich.com The geometry around the phosphorus atom is typically found to be essentially tetrahedral.

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are indispensable for the separation and analysis of "this compound" and polymers derived from it. Gel permeation chromatography and high-performance liquid chromatography are two of the most powerful and commonly employed methods in this regard.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers. shimadzu.comsepscience.comresearchgate.netwaters.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. researchgate.net

In the context of polymers synthesized using "this compound," GPC is critical for understanding how the incorporation of this phosphine moiety influences the polymer's molecular weight characteristics, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net For instance, in the synthesis of polyurethanes, where diols like "this compound" could potentially be used, GPC is employed to monitor the progress of the polymerization and to characterize the final polymer. utwente.nl The molecular weight distribution is a key parameter as it significantly affects the physical and mechanical properties of the resulting polymer. researchgate.net

A typical GPC analysis of a polymer would yield a chromatogram from which the molecular weight parameters can be calculated relative to known standards, such as polystyrene. shimadzu.com The table below illustrates hypothetical GPC data for a series of polyurethanes, demonstrating the type of information obtained from such an analysis.

Table 1: Hypothetical GPC Data for Polyurethanes This table is for illustrative purposes to show typical data obtained from GPC analysis.

Sample ID Mn (g/mol) Mw (g/mol) PDI (Mw/Mn)
PU-BHMP-1 65,000 160,000 2.5
PU-BHMP-2 72,000 175,000 2.4
PU-BHMP-3 58,000 155,000 2.7

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. sielc.com For "this compound," HPLC is crucial for assessing its purity after synthesis and for separating it from starting materials, byproducts, or degradation products. Given the presence of hydroxyl groups and a phenyl ring, reversed-phase HPLC is a highly suitable method.

While a specific HPLC method for "this compound" is not detailed in readily available literature, a method for the structurally related compound, 3-(Bis(hydroxymethyl)phosphinyl)propionamide, has been described. This method utilizes a reversed-phase column with a mobile phase of acetonitrile (B52724) and water containing phosphoric acid, suggesting a similar approach would be effective for "this compound". sielc.com

Furthermore, since "this compound" possesses a chiral center at the phosphorus atom, chiral HPLC techniques would be essential for the separation of its enantiomers. The development of chiral stationary phases has made the separation of P-stereogenic phosphines and their derivatives, such as phosphine oxides, a routine practice. nih.govresearchgate.net The ability to separate enantiomers is critical in the field of asymmetric catalysis, where the stereochemistry of the phosphine ligand dictates the stereochemical outcome of the reaction. sigmaaldrich.com

The following table outlines a hypothetical HPLC method for the analysis of "this compound," based on methods for similar compounds.

Table 2: Hypothetical HPLC Method for this compound Analysis This table presents a plausible set of conditions for the HPLC analysis of the target compound.

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Chiroptical Spectroscopy for Helical and Chiral Systems (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like "this compound," which possesses a P-stereogenic center, CD spectroscopy can provide valuable information about its absolute configuration and enantiomeric purity.

The chiroptical properties of P-stereogenic phosphines and their derivatives, including phosphine-boranes and phosphine oxides, have been extensively studied. nih.govrsc.orgrsc.org The CD spectrum of a chiral phosphine is highly sensitive to the arrangement of the substituents around the phosphorus atom. In the context of helical and other complex chiral systems, CD spectroscopy is an invaluable tool for elucidating their three-dimensional structure in solution.

While specific CD spectra for "this compound" are not widely published, the general principles observed for other chiral phosphines would apply. The complexation of a chiral phosphine to a metal center, for instance, can induce significant changes in the CD spectrum, providing insights into the geometry of the resulting metal complex. researchgate.net Furthermore, the oxidative stability of bis(hydroxymethyl)phosphines is a relevant consideration, as oxidation to the corresponding phosphine oxide would significantly alter the chiroptical properties. researchgate.net

A hypothetical study of the chiroptical properties of the enantiomers of "this compound" would involve measuring their CD spectra. The resulting spectra would be mirror images for the two enantiomers, and the intensity of the CD signal would be proportional to the enantiomeric excess of the sample.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Pathways with Enhanced Sustainability

A primary challenge in utilizing BHMPP is the development of efficient, safe, and sustainable synthetic routes. Current methodologies often rely on precursors that are hazardous or expensive. Future research will likely focus on greener synthetic strategies.

The conventional synthesis of hydroxymethylphosphines involves the reaction of a phosphine (B1218219) source with formaldehyde (B43269). researchgate.net For BHMPP, this would typically involve phenylphosphine (B1580520). However, primary phosphines like phenylphosphine are often toxic, pyrophoric, and costly. beilstein-journals.org An alternative route starts with the more stable P,P-dichlorophenylphosphine, which can be reacted with appropriate reagents to form the target molecule. beilstein-journals.org

Future sustainable pathways could explore:

Catalyst- and Solvent-Free Conditions: Developing methods that proceed without catalysts or harmful organic solvents aligns with the principles of green chemistry. organic-chemistry.org Such atom-economic reactions would minimize waste and energy consumption.

Bio-based Feedstocks: Investigating the use of precursors derived from renewable resources, such as bio-based formaldehyde, could significantly improve the environmental footprint of BHMPP synthesis. nih.gov

Flow Chemistry: The use of microflow systems could enhance safety when handling hazardous intermediates and allow for precise control over reaction conditions, potentially improving yield and purity. ua.edu

Synthetic ApproachPrecursorsAdvantagesChallenges & Future Work
Traditional Method Phenylphosphine, FormaldehydeDirect routePhenylphosphine is toxic, expensive, and air-sensitive. beilstein-journals.org
Alternative Route P,P-dichlorophenylphosphine, Lithiating Agent, Formaldehyde SourceAvoids free phenylphosphine. beilstein-journals.orgRequires multiple steps and stoichiometric reagents.
Future Sustainable Route Phenylphosphine or derivative, Bio-based FormaldehydeImproved environmental profile, use of renewable feedstocks. nih.govRequires development of efficient catalysts for bio-based reactants.
Flow Chemistry Synthesis VariousEnhanced safety, precise process control, scalability. ua.eduRequires specialized equipment and optimization of flow parameters.

Exploration of New Catalytic Applications and Selectivity Enhancements

The presence of a phosphine moiety makes BHMPP a prime candidate for use as a ligand in homogeneous catalysis. Its hydroxymethyl groups can impart water solubility, enabling applications in aqueous-phase catalysis, which simplifies catalyst-product separation and reduces reliance on volatile organic solvents. ascensusspecialties.comacs.orgresearchgate.net

Future research should focus on:

Aqueous-Phase Cross-Coupling: BHMPP could be a valuable ligand for water-soluble palladium catalysts in reactions like Heck, Suzuki, and Sonogashira couplings. ua.eduacs.org The phenyl group's electronic and steric properties, different from the hydroxymethyl group in THP, could offer unique control over catalyst activity and selectivity. manchester.ac.ukgessnergroup.com

Asymmetric Catalysis: By introducing chirality, either on the phenyl ring or through derivatization of the hydroxymethyl groups, chiral versions of BHMPP could be developed for asymmetric hydrogenation or C-C bond-forming reactions.

Tuning Selectivity: The electronic nature of the phosphine can be tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. uef.fi This modification directly influences the catalytic cycle's key steps, such as oxidative addition and reductive elimination, allowing for fine-tuning of the catalyst's performance for specific substrates. researchgate.netbris.ac.uk

FeatureTris(hydroxymethyl)phosphine (B1196123) (THP)Bis(hydroxymethyl)phenylphosphine (BHMPP) - Projected
Structure P(CH₂OH)₃PhP(CH₂OH)₂
Key Functional Groups 3 -OH groups, 1 P-atom2 -OH groups, 1 P-atom, 1 Phenyl group
Solubility High water solubilityExpected good water solubility
Ligand Properties Electron-rich, sterically small alkylphosphineModified electronic/steric profile due to phenyl group. manchester.ac.uk
Catalytic Applications Aqueous-phase catalysis (e.g., hydroformylation). researchgate.netPotential for aqueous cross-coupling, asymmetric catalysis. ua.edunih.gov
Advantages Excellent water solubility, well-studied.Tunable steric/electronic properties via phenyl ring, potential for enhanced stability.

Design of Advanced Materials with Tunable Properties

The bifunctional nature of BHMPP, possessing two hydroxyl groups, makes it an attractive monomer for the synthesis of novel phosphorus-containing polymers. mdpi.com These materials are of interest for applications requiring specific properties like flame retardancy, thermal stability, or unique optical characteristics.

Avenues for future materials research include:

Main-Chain Phosphorus Polymers: BHMPP can act as a diol in polycondensation reactions with diacids or diisocyanates to create polyesters and polyurethanes, respectively. researchgate.netcnrs.fr Incorporating the P-phenyl group directly into the polymer backbone can impart greater hydrolytic stability compared to polymers with P-O bonds. mdpi.com

Flame-Retardant Materials: Phosphorus-containing polymers are well-known for their flame-retardant properties. researchgate.netrsc.org Polymers synthesized from BHMPP could be used as additives or as inherently flame-retardant resins for high-performance applications.

Porous Materials: Functionalized phosphines can be used as building blocks or linkers to construct porous materials such as Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs). researchgate.net The hydroxymethyl groups of BHMPP could be used to anchor the molecule within a porous structure, creating a material with accessible phosphine sites for heterogeneous catalysis or capture applications.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A significant challenge in developing new applications for BHMPP is the lack of a deep understanding of its reaction mechanisms. An integrated approach combining experimental and computational methods is crucial to unraveling the complex behavior of this molecule.

Key areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and quantify the steric and electronic effects of the BHMPP ligand in catalytic cycles. researchgate.netrsc.org Such studies can elucidate how the phenyl group influences catalyst stability and activity compared to simple alkylphosphines. bris.ac.uk

In-situ Spectroscopy: Advanced spectroscopic techniques, particularly ³¹P NMR, can be used to monitor reactions in real-time. rsc.orgresearchgate.net This allows for the identification of catalytic intermediates and the validation of computationally predicted mechanisms.

QM/MM Simulations: For complex systems, such as BHMPP integrated into a polymer or MOF, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide insight into ligation states and the influence of the surrounding environment on the reactive center. tuwien.at

Rational Design Principles for Functionalized Hydroxymethylphosphines

The ultimate goal of this research is to move beyond trial-and-error and establish clear principles for the rational design of functionalized hydroxymethylphosphines. BHMPP serves as an ideal platform for developing these principles. By systematically modifying its structure, a library of phosphines with tailored properties can be generated.

Future work in this area should focus on establishing clear structure-property relationships:

Systematic Ligand Modification: A series of BHMPP derivatives could be synthesized with different substituents (e.g., -OMe, -CF₃, -tBu) on the phenyl ring. The performance of these ligands in catalysis or as material precursors would then be correlated with their electronic and steric parameters. acs.org

Predictive Modeling: By combining experimental data with computational descriptors, such as the Tolman cone angle or percent buried volume (%Vbur), predictive models can be built. manchester.ac.uknih.gov These models would guide the in silico design of new phosphine ligands optimized for a specific application before any synthetic work is undertaken. nih.gov

Pre-catalyst Design: Research into the activation process of metal-BHMPP complexes is needed to design more robust and efficient pre-catalysts that reliably generate the active catalytic species under reaction conditions. rsc.orgresearchgate.net

By addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound and the broader class of functionalized phosphines it represents, paving the way for new innovations in sustainable catalysis and advanced materials.

Q & A

(Basic) What synthetic methodologies are recommended for preparing Bis(hydroxymethyl)phenylphosphine with high purity?

Answer:
The synthesis typically involves the hydroxymethylation of phenylphosphine derivatives under controlled conditions. For example, analogous phosphine syntheses (e.g., phenylphosphine or bis(2-methoxyphenyl)phenylphosphine) utilize organometallic intermediates or nucleophilic substitution reactions in anhydrous solvents like tetrahydrofuran (THF) or hexanes . Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the product.
  • Stability : Storage under inert atmospheres (argon/nitrogen) to prevent oxidation, as phosphines are air-sensitive .
  • Validation : Confirm purity via 31^{31}P NMR and elemental analysis to detect residual solvents or byproducts .

(Basic) Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation :
    • 1^{1}H and 31^{31}P NMR to verify hydroxymethyl and phosphorus environments .
    • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Purity Assessment :
    • HPLC with UV detection (Method 525.2) to quantify impurities, as used for analogous organophosphorus compounds .
    • Differential scanning calorimetry (DSC) to assess thermal stability and crystallinity .

(Advanced) How do electronic effects of the hydroxymethyl groups influence the ligand properties of this compound in catalysis?

Answer:
The electron-donating hydroxymethyl groups increase electron density at the phosphorus center, enhancing its σ-donor capacity in metal coordination. This is critical in catalytic cycles (e.g., cross-coupling reactions):

  • Comparative Analysis : Similar to phenylphosphinic acid derivatives, hydroxymethyl substitution alters redox potentials and ligand-metal bond strength, impacting catalytic turnover .
  • Experimental Design : Use cyclic voltammetry to compare redox behavior with unsubstituted phenylphosphine ligands .

(Advanced) What factors contribute to discrepancies in reported thermal stability data for this compound derivatives?

Answer:

  • Synthetic Variability : Differences in precursor purity or reaction conditions (e.g., solvent traces) can alter decomposition pathways .
  • Analytical Methods : Thermogravimetric analysis (TGA) under nitrogen vs. air may yield conflicting stability profiles. For example, phosphine oxides (degradation products) exhibit higher thermal stability than parent phosphines .
  • Mitigation : Standardize testing protocols (e.g., heating rate, atmosphere) and report detailed synthetic histories .

(Advanced) How can researchers optimize experimental design to evaluate this compound’s catalytic efficiency in cross-coupling reactions?

Answer:

  • Variable Screening :
    • Catalyst loading (0.5–5 mol%), solvent polarity (toluene vs. DMF), and temperature (25–100°C) .
    • Use Design of Experiments (DoE) to identify interaction effects between variables .
  • Mechanistic Probes :
    • In-situ 31^{31}P NMR to monitor ligand-metal coordination dynamics .
    • Kinetic studies to distinguish between rate-limiting steps (oxidative addition vs. transmetallation) .

(Advanced) What challenges arise in achieving enantioselectivity with this compound as a chiral ligand?

Answer:

  • Steric vs. Electronic Effects : The hydroxymethyl groups may create steric hindrance, complicating asymmetric induction. Compare with bis(3,5-dimethylphenyl)phosphine, where bulky substituents improve enantioselectivity in Pd-catalyzed reactions .
  • Resolution Strategies :
    • Derivatization with chiral auxiliaries (e.g., binaphthol) to enhance stereochemical control.
    • Computational modeling (DFT) to predict transition-state geometries and optimize ligand design .

(Basic) How can hydrolysis of this compound be minimized during storage?

Answer:

  • Storage Conditions :
    • Use anhydrous solvents (e.g., hexanes or toluene) and store at –20°C under inert gas .
    • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Handling Protocols :
    • Conduct reactions in gloveboxes to exclude moisture .
    • Regularly monitor purity via 31^{31}P NMR to detect early hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(hydroxymethyl)phenylphosphine
Reactant of Route 2
Bis(hydroxymethyl)phenylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.